benzyl 3-formyl-1H-indole-5-carboxylate
Description
Benzyl 3-formyl-1H-indole-5-carboxylate is a synthetic indole derivative characterized by three key functional groups:
- A benzyl ester at the C5 position, enhancing lipophilicity and influencing metabolic stability.
- A formyl group (-CHO) at the C3 position, serving as a reactive site for further chemical modifications (e.g., condensation or nucleophilic additions).
- The indole core, a bicyclic aromatic structure with inherent biological relevance due to its resemblance to endogenous neurotransmitters like serotonin .
This compound is primarily utilized as an intermediate in medicinal chemistry for synthesizing indole-based alkaloids, kinase inhibitors, and antimicrobial agents. Its synthesis typically involves cyclization of azidocinnamate esters or condensation reactions under acidic conditions (e.g., acetic acid reflux) .
Properties
Molecular Formula |
C17H13NO3 |
|---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
benzyl 3-formyl-1H-indole-5-carboxylate |
InChI |
InChI=1S/C17H13NO3/c19-10-14-9-18-16-7-6-13(8-15(14)16)17(20)21-11-12-4-2-1-3-5-12/h1-10,18H,11H2 |
InChI Key |
FWSHTYKCIRCIAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC3=C(C=C2)NC=C3C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Physicochemical Properties
- Melting Points: Halogenated derivatives (e.g., compound 39) display higher melting points (>200°C) than non-halogenated analogues, attributed to stronger intermolecular halogen bonding .
- Solubility : Carboxylic acid derivatives (e.g., compound 15) are water-soluble at physiological pH, whereas benzyl esters require organic solvents for dissolution .
Structure-Activity Relationship (SAR) Insights
- C3 Formyl Group : Critical for forming hydrogen bonds with biological targets (e.g., serotonin receptors). Removal or replacement (e.g., with phenylselenyl) alters selectivity .
- C5 Substituents : Benzyloxy or halogen groups enhance bioactivity by modulating electron density in the indole ring, improving π-π stacking with aromatic residues in enzyme active sites .
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